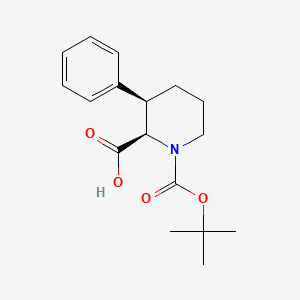

(2R,3R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid

Description

(2R,3R)-1-(tert-Butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid is a chiral piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom, a phenyl substituent at the C3 position, and a carboxylic acid moiety at C2. This compound serves as a key intermediate in organic synthesis, particularly in peptide chemistry and drug development, where stereochemical precision and functional group compatibility are paramount .

Properties

IUPAC Name |

(2R,3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-7-10-13(14(18)15(19)20)12-8-5-4-6-9-12/h4-6,8-9,13-14H,7,10-11H2,1-3H3,(H,19,20)/t13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSXGIUXOYNBAE-ZIAGYGMSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]([C@@H]1C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, where a suitable phenylating agent reacts with the piperidine ring.

Protection with Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved by reacting the piperidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

Major Products:

Oxidation: Phenolic derivatives.

Reduction: Alcohol derivatives.

Substitution: Deprotected piperidine derivatives.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Employed in the development of new synthetic methodologies.

Biology:

- Studied for its potential biological activity and interactions with biomolecules.

Medicine:

- Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

Industry:

- Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2R,3R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid is primarily related to its ability to undergo various chemical transformations. The Boc group serves as a protecting group, allowing selective reactions at other sites of the molecule. The phenyl group can participate in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous molecules, emphasizing structural variations, physicochemical properties, and synthetic applications.

Piperidine Derivatives

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid

- Key Differences : The phenyl group is located at C4 instead of C3, and the stereochemistry is (3S,4R).

- The molecular formula (C₁₇H₂₃NO₄) and weight (305.37 g/mol) match the target compound, but the distinct stereochemistry may lead to divergent crystallization behaviors or solubility profiles .

rac-(2R,3S)-3-Phenylpiperidine-2-carboxylic Acid

- Key Differences : Lacks the Boc protective group and exists as a racemic mixture.

- Impact : The absence of the Boc group increases reactivity but reduces stability during synthetic steps. The racemic form may exhibit lower enantioselectivity in chiral environments compared to the enantiopure (2R,3R) target compound .

Pyrrolidine Derivatives

(2R,3R)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic Acid

- Key Differences : Features a five-membered pyrrolidine ring instead of piperidine, with a hydroxyl group at C3.

- The molecular weight (231.25 g/mol) is significantly lower than the target compound, influencing logP and membrane permeability .

(2R,3R,4R)-1-tert-Butoxycarbonyl-3-hydroxy-4-methyl-pyrrolidine-2-carboxylic Acid

- Key Differences : Additional methyl and hydroxyl substituents at C4 and C3, respectively.

- Impact : The methyl group introduces steric hindrance, which may limit conformational flexibility. The hydroxyl group enhances hydrophilicity, contrasting with the hydrophobic phenyl group in the target compound .

Functionalized Piperidine/Pyrrolidine Derivatives

(2R,3R)-2-(2-Ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic Acid

- Key Differences : Contains ethoxyphenyl and methoxyethyl substituents, with a ketone at C4.

- The molecular weight (321.37 g/mol) is higher than the target compound, suggesting greater lipophilicity .

(3R)-1-[4,4-Bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic Acid

- Key Differences : Features a thiophene-containing side chain.

- The logP (5.04) indicates high lipophilicity, contrasting with the target compound’s moderate hydrophilicity from the carboxylic acid .

Comparative Data Table

Biological Activity

(2R,3R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid, often referred to as a piperidine derivative, has garnered attention due to its potential biological activities. This compound is characterized by its structural features that may influence various pharmacological properties, including its interaction with biological targets.

- Molecular Formula: C19H28N2O4

- Molecular Weight: 348.44 g/mol

- CAS Number: 1231732-20-9

The compound features a tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines during reactions.

Anticancer Properties

Recent studies have indicated that piperidine derivatives, including this compound, exhibit promising anticancer activity. For instance:

- Cytotoxicity Studies: In vitro assays demonstrated that this compound showed significant cytotoxic effects against various cancer cell lines. Notably, it exhibited better cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin .

- Mechanism of Action: The proposed mechanism involves the activation of signaling pathways related to apoptosis and cell proliferation. The structure–activity relationship (SAR) suggests that the specific arrangement of functional groups enhances its interaction with cellular targets involved in cancer progression .

Neuropharmacological Effects

Piperidine derivatives are also known for their neuropharmacological properties. Research indicates that compounds similar to this compound may interact with neurotransmitter systems:

- Muscarinic Receptor Activity: Some studies have highlighted the ability of piperidine derivatives to act as ligands for muscarinic acetylcholine receptors (M3R), which are implicated in processes such as cognition and memory. Activation of these receptors can lead to enhanced neuronal survival and resistance to apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Tert-butoxycarbonyl group | Protects amine functionality enhancing stability |

| Phenyl ring | Contributes to hydrophobic interactions with biological targets |

| Piperidine ring | Essential for receptor binding and activity |

Case Studies

Several case studies have explored the biological implications of piperidine derivatives:

- Study on Anticancer Activity: A study published in MDPI demonstrated that a structurally similar piperidinone derivative showed activity against multiple cancer types, including lung and breast cancer. The study emphasized the importance of structural modifications in enhancing biological efficacy .

- Neuropharmacological Research: Another investigation focused on the interaction of piperidine derivatives with cholinergic systems, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease through dual cholinesterase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.